molecular formula C13H25ClN2 B1452390 N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1220021-44-2

N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

Cat. No.: B1452390
CAS No.: 1220021-44-2
M. Wt: 244.80 g/mol
InChI Key: MFDDYBDYJPVKIS-UHFFFAOYSA-N
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Description

N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an allyl group, a piperidinyl ethyl group, and a propen-1-amine moiety.

Scientific Research Applications

N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled as an irritant . For detailed safety information and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride typically involves multiple steps, starting with the reaction of piperidine with an appropriate allylating agent to form the piperidinyl ethyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride can be compared with other similar compounds, such as N-ethyl-N-(2-piperidinyl)ethylamine and N-allyl-N-(2-piperidinyl)ethylamine. These compounds share structural similarities but may differ in their reactivity and biological activity.

Comparison with Similar Compounds

  • N-ethyl-N-(2-piperidinyl)ethylamine

  • N-allyl-N-(2-piperidinyl)ethylamine

The uniqueness of N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

1220021-44-2

Molecular Formula

C13H25ClN2

Molecular Weight

244.80 g/mol

IUPAC Name

N-(2-piperidin-2-ylethyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C13H24N2.ClH/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13;/h3-4,13-14H,1-2,5-12H2;1H

InChI Key

MFDDYBDYJPVKIS-UHFFFAOYSA-N

SMILES

C=CCN(CCC1CCCCN1)CC=C.Cl.Cl

Canonical SMILES

C=CCN(CCC1CCCCN1)CC=C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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